molecular formula C11H15NO5 B1366201 Amino-(2,3,4-trimethoxy-phenyl)-acetic acid CAS No. 500696-02-6

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid

Cat. No.: B1366201
CAS No.: 500696-02-6
M. Wt: 241.24 g/mol
InChI Key: LESILKOTGOKBNZ-UHFFFAOYSA-N
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Description

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid, commonly known as TMPA, is a small organic molecule that has been studied extensively in the scientific community. It is a derivative of the amino acid phenylalanine, and is considered to be an important building block in organic chemistry. TMPA has been used in a variety of scientific applications, including synthesis, drug development, and research into biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Complex Molecules

  • Amino-(2,3,4-trimethoxy-phenyl)-acetic acid is involved in the synthesis of triorganotin(IV) complexes. These complexes have been studied for their crystal and molecular structures, revealing polymeric trans-O2SnC3 trigonal bipyramidal configuration (Baul et al., 2002).

Biochemical Research

  • In biochemistry, derivatives of this acid have been used in studies exploring biological phosphorus removal. The reaction of specific amino acids in this context can indicate the efficiency of different substrates in phosphorus removal processes (Hood & Randall, 2001).

Materials Science

  • In materials science, derivatives of this compound are utilized in the development of corrosion inhibitors, which are crucial in protecting metals from corrosion. The acid's derivatives have been analyzed for their effectiveness in different environments, including acetic acid and formic acid (Kaya et al., 2016).

Electrochemistry

  • This compound is also significant in electrochemistry. Derivatives of phenylglycine, which include structures similar to this compound, have been investigated for their potential in enhancing pseudocapacitance performance in certain electrochemical applications (Kowsari et al., 2019).

Pharmaceutical Research

  • In pharmaceutical research, compounds synthesized from similar structures have shown potential as novel anticancer agents. For instance, derivatives like 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1b]furan, synthesized from related compounds, demonstrated significant anticancer activity in studies (Srivastava et al., 2006).

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

Boronic acids and their esters are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

The compound’s involvement in carbon–carbon bond formation through the suzuki–miyaura coupling reaction suggests it may play a role in the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of Amino-(2,3,4-trimethoxy-phenyl)-acetic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action may vary depending on the pH of its environment.

Properties

IUPAC Name

2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5,8H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESILKOTGOKBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(C(=O)O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407698
Record name AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500696-02-6
Record name AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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